molecular formula C13H17N3O2S2 B5750193 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 3572-41-6

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B5750193
CAS No.: 3572-41-6
M. Wt: 311.4 g/mol
InChI Key: PCAGBWNSEHFSDS-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential

Biological Activity

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

  • Molecular Formula : C₁₂H₁₄N₄O₄S₂
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 108011

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit considerable antimicrobial properties. Compounds containing the 1,3,4-thiadiazole structure have been shown to possess activity against various pathogens:

  • Gram-positive Bacteria : Significant antibacterial effects against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal activity against Aspergillus niger and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard treatments like fluconazole .

Anticancer Activity

The compound has shown promise in cancer research. Studies have indicated that thiadiazole derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth.
  • Case Study : A study demonstrated that certain derivatives of the thiadiazole moiety exhibited cytostatic properties in vitro, leading to reduced proliferation of cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on monoamine oxidase (MAO) enzymes:

  • Inhibition Potency : Some derivatives have shown IC50 values as low as 0.060 μM against MAO-A, indicating strong potential for treating mood disorders and neurodegenerative diseases .

Research Findings

Biological Activity Target Organism/Enzyme Effectiveness (MIC/IC50) Reference
AntibacterialS. aureusMIC = 32.6 μg/mL
AntifungalC. albicansMIC = 24–26 μg/mL
AnticancerCancer Cell LinesCytostatic
MAO-A InhibitionHuman MAO-AIC50 = 0.060 μM

Case Studies

  • Antimicrobial Efficacy Study :
    A series of experiments evaluated the antimicrobial activity of various thiadiazole derivatives. The study highlighted that modifications at the phenyl ring significantly enhanced antibacterial activity against Gram-positive strains while maintaining antifungal efficacy .
  • Cytotoxicity Assessment :
    In a controlled environment, the compound was tested on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • MAO Inhibition Analysis :
    The compound's interaction with MAO enzymes was assessed using enzyme kinetics. The findings revealed that specific structural modifications could lead to enhanced inhibitory effects, paving the way for future drug development targeting neurological disorders .

Properties

IUPAC Name

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9(2)8-12-14-15-13(19-12)16-20(17,18)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAGBWNSEHFSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189242
Record name p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-41-6
Record name p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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